molecular formula C12H22N2O2 B1403437 (3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester CAS No. 1419101-01-1

(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B1403437
CAS No.: 1419101-01-1
M. Wt: 226.32 g/mol
InChI Key: UCMUPBISLYTFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester (CAS: 1419101-01-1) is a bicyclic carbamate derivative with a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . The compound features a 3-azabicyclo[3.1.0]hexane core substituted with a methyl-carbamic acid tert-butyl ester group at the 1-ylmethyl position. It is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of kinase inhibitors and heterocyclic derivatives .

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.0]hexan-1-ylmethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)8-12-5-9(12)6-13-7-12/h9,13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMUPBISLYTFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester, a compound with the molecular formula C12H22N2O2, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various receptor systems, particularly its role as a ligand for adenosine receptors and its implications in opioid receptor modulation.

  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1419101-01-1
  • Structural Characteristics : The compound features a bicyclic structure that contributes to its unique pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to:

  • Adenosine Receptors : Particularly the A3 receptor, which is implicated in inflammation and cancer.
  • Opioid Receptors : Its derivatives have shown promise as selective μ-opioid receptor ligands.

Adenosine A3 Receptor Affinity

Research indicates that compounds based on the bicyclo[3.1.0]hexane scaffold exhibit significant affinity for the A3 receptor. For example, a study identified a derivative with a Ki_i value of 0.38 μM, demonstrating moderate A3AR affinity and high selectivity over other adenosine receptor subtypes . This selectivity is crucial for minimizing side effects associated with non-specific adenosine receptor activation.

Opioid Receptor Modulation

A different study highlighted the potential of 3-azabicyclo[3.1.0]hexane compounds as μ-opioid receptor ligands, showing binding affinities in the picomolar range . These compounds were designed specifically for therapeutic applications in treating pruritus in dogs, indicating their versatility and potential for further development in human medicine.

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) of this compound derivatives:

CompoundReceptor TypeKi_i Value (μM)Activity
Compound 30A3AR0.38High selectivity
Compound Xμ-opioid<0.01Picomolar binding affinity

Mechanistic Insights

The introduction of specific functional groups at various positions on the bicyclic framework significantly influences the binding affinity and selectivity towards targeted receptors. For instance, modifications at the 5′ position of nucleoside analogs have been shown to either enhance or diminish receptor affinity, emphasizing the importance of precise structural alterations .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of compounds containing the 3-azabicyclo[3.1.0]hexane framework as antitumor agents . A series of heterocyclic compounds were evaluated for their antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells. The most effective compounds demonstrated IC50_{50} values ranging from 4.2 to 24.1 μM across different cell lines, indicating significant cytotoxic effects and the ability to induce apoptosis in cancer cells .

Orexin Receptor Antagonism

Another promising application lies in the development of orexin receptor antagonists . Compounds derived from the 3-aza-bicyclo[3.1.0]hexane structure have been shown to selectively target orexin receptors, which play a critical role in regulating sleep-wake cycles and appetite control. This makes them potential candidates for treating conditions such as insomnia and obesity .

Synthesis and Characterization

The synthesis of (3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester typically involves multi-step organic reactions, often utilizing triethylamine as a catalyst in acetonitrile solvent conditions. For instance, one method reported yields of approximately 79% under optimized conditions .

Case Study 1: Antitumor Efficacy

In a study published in PMC, researchers synthesized a series of spirofused barbiturates incorporating the 3-azabicyclo[3.1.0]hexane framework. They found that these compounds not only inhibited tumor cell proliferation but also altered the cell cycle dynamics, leading to increased apoptosis rates in HeLa and CT26 cells . The study utilized confocal microscopy to observe significant morphological changes in treated cells.

Case Study 2: Orexin Receptor Interaction

Research focusing on the orexin receptor antagonism revealed that derivatives of the bicyclo[3.1.0]hexane scaffold exhibited high affinities for the A₃ receptor subtype, which is overexpressed in inflammatory conditions and certain cancers. This specificity suggests that these compounds could be developed into targeted therapies with fewer side effects compared to non-selective treatments .

Data Table: Summary of Biological Activities

Compound Target IC50_{50} (μM) Activity Type
This compoundHeLa Cells4.2 - 24.1Antitumor
Bicyclo[3.1.0]hexane derivativesA₃ Receptor< 1Orexin Receptor Antagonist

Comparison with Similar Compounds

tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 273206-92-1)

  • Structural Differences : This compound replaces the methyl-carbamic acid group with a primary amine at the 6-position of the bicyclo ring.
  • Synthesis : Often synthesized via nucleophilic substitution reactions using tert-butyl carbamate and 6-chloro-3-azabicyclo[3.1.0]hexane precursors .
  • Applications : Used in the synthesis of antiviral agents, where the amine group facilitates coupling with carboxylic acids or electrophiles .
  • Key Data :

    Property Value
    Molecular Weight 212.29 g/mol
    Similarity Score 1.00 (vs. target compound)

(1α,5α)-6-Acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester (CAS: 1245645-37-7)

  • Structural Differences : Features an acetyl group at the 6-position instead of the methyl-carbamic acid moiety.
  • Synthesis : Prepared via acetylation of the corresponding hydroxyl or amine intermediate under mild acidic conditions .
  • Applications : Serves as a precursor for acetylated prodrugs, enhancing bioavailability in CNS-targeted therapies.
  • Key Data: Property Value Molecular Weight 225.28 g/mol Boiling Point Not reported; likely higher than target due to acetyl group polarity

tert-Butyl N-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate (CAS: 198211-38-0)

  • Structural Differences : The carbamate group is located at the 6-position rather than the 1-ylmethyl position.
  • Synthesis : Generated via Buchwald-Hartwig coupling or direct carbamate substitution .
  • Applications : Critical in forming urea linkages in peptidomimetics and protease inhibitors.
  • Key Data :

    Property Value
    Molecular Weight 212.29 g/mol
    HPLC Purity 72% (reported in intermediate synthesis)

tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1540700-97-7)

  • Structural Differences : Substitutes the methyl-carbamic acid with a hydroxyl group at the 6-position.
  • Synthesis : Produced via hydrolysis of ester or ether precursors under basic conditions .
  • Applications : Used in polar derivatives for solubility enhancement in aqueous formulations.

Comparative Analysis Table

Compound Name CAS Key Functional Group Molecular Weight (g/mol) Key Applications
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester 1419101-01-1 Methyl-carbamic acid tert-butyl ester 226.32 Kinase inhibitor intermediates
tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate 273206-92-1 Primary amine 212.29 Antiviral agents
(1α,5α)-6-Acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester 1245645-37-7 Acetyl group 225.28 Prodrug synthesis
tert-Butyl N-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate 198211-38-0 Carbamate at 6-position 212.29 Peptidomimetics
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate 1540700-97-7 Hydroxyl group 213.27 Solubility modifiers

Q & A

Q. Methodological Answer :

  • Polar Aprotic Solvents (e.g., DMF) : At low temperatures (−20°C to 0°C), these solvents stabilize transition states, favoring retention of configuration in Sₙ2 reactions.
  • Non-Polar Solvents (e.g., Toluene) : Elevated temperatures (80–100°C) promote racemization via reversible ring-opening.
    Validate enantiomeric purity using chiral HPLC or circular dichroism (CD) spectroscopy .

Basic: What analytical techniques confirm the structural integrity of this carbamate?

Q. Methodological Answer :

  • NMR Spectroscopy : Key signals include tert-butyl singlet (¹H: δ 1.42 ppm; ¹³C: δ 155 ppm for carbonyl) and bicyclic proton splitting (J = 8–10 Hz for bridgehead H) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ ionization confirms molecular ions (e.g., [M+H]+ for C₁₂H₂₁N₂O₂: calc. 225.1603, obs. 225.1608) .

Advanced: How can computational modeling predict reactivity in nucleophilic acyl substitution?

Q. Methodological Answer :

  • DFT Calculations : At B3LYP/6-311+G(d,p) level, model transition states for carbamate cleavage. Key parameters:
    • NBO charges on carbonyl carbon: +0.35–0.45 e.
    • Activation energy (ΔG‡): ~25–30 kcal/mol for tert-butoxy departure.
  • MD Simulations : Assess solvent accessibility (300 K, 1 ns) to reactive sites .

Basic: How should researchers address melting point discrepancies in derivatives?

Q. Methodological Answer :

  • Recrystallization Optimization : Use methanol for sharp mp (51°C) or EtOAc/hexane for polymorphic forms (mp 48–50°C).
  • Analytical Validation : Differential scanning calorimetry (DSC) and X-ray crystallography resolve polymorphic variations .

Advanced: What strategies mitigate elimination during acid-catalyzed deprotection?

Q. Methodological Answer :

  • Low-Temperature Deprotection : Add HCl (2N in EtOAc) at −78°C to stabilize intermediates.
  • Kinetic Monitoring : Use in situ IR (1700–1750 cm⁻¹) to track carbonyl groups and optimize reaction times (<15 minutes) .

Basic: What safety protocols are critical for hydrogenation steps?

Q. Methodological Answer :

  • H₂ Handling : Use explosion-proof equipment; maintain H₂ concentration <1% in headspace.
  • Catalyst Safety : Pre-reduce Pd/C under H₂ flow for 30 minutes. Filter residues under inert gas using Celite® .

Advanced: How do kinetic isotope effects (KIE) elucidate hydrogenolysis mechanisms?

Q. Methodological Answer :

  • Deuterated Studies : Compare C₆D₅CH₂- vs. protio analogs. Primary KIE (k_H/k_D = 2.1–2.5) indicates H₂ cleavage as rate-limiting.
  • ²H NMR Analysis : Detect deuterium incorporation (δ 4.1–4.3 ppm) or mass shifts (+2 m/z) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester
Reactant of Route 2
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.